molecular formula C21H19ClN4O B6535441 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine CAS No. 1049249-48-0

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Katalognummer: B6535441
CAS-Nummer: 1049249-48-0
Molekulargewicht: 378.9 g/mol
InChI-Schlüssel: IGPBCGFBWNCTSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-chlorobenzoyl group at position 4 and a phenyl group at position 6 of the pyridazine core. The 4-chlorobenzoyl moiety likely enhances lipophilicity and receptor-binding interactions compared to non-halogenated analogs, as seen in related compounds .

Eigenschaften

IUPAC Name

(4-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)21(27)26-14-12-25(13-15-26)20-11-10-19(23-24-20)16-4-2-1-3-5-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPBCGFBWNCTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The chlorine atom at position 3 of 3,6-dichloropyridazine is displaced by the nitrogen atom of the piperazine moiety under reflux conditions. Ethanol is the preferred solvent due to its ability to dissolve both reactants while facilitating precipitation of the product.

Key Parameters:

  • Molar Ratio: A 1:1.2 ratio of 3,6-dichloropyridazine to 4-(4-chlorobenzoyl)piperazine ensures excess piperazine for complete substitution.

  • Temperature: Reflux at 78–80°C for 4–6 hours.

  • Workup: The crude product is purified via sequential washing with cold ethanol and recrystallization from a dichloromethane:ethanol (1:2) mixture.

Example Protocol:

  • Combine 3,6-dichloropyridazine (1.7 mmol) and 4-(4-chlorobenzoyl)piperazine (2.0 mmol) in ethanol (10 mL).

  • Reflux for 4 hours, then cool to room temperature.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize from CH2_2Cl2_2:ethanol to obtain white crystals (Yield: 83%).

Characterization Data

Post-synthesis analysis confirms the structure and purity of the compound:

Technique Results
1H-NMR (DMSO-d6) δ 7.56–7.54 (d, 1H, pyridazine), 7.46–7.40 (m, 2H, phenyl), 3.74–3.71 (t, 2H, piperazine).
Mass Spectrometry m/z 378.9 [M+H]+ (calc. for C21_{21}H19_{19}ClN4_4O).
Elemental Analysis Found: C, 52.61%; H, 4.09%; N, 16.40% (Calc.: C, 52.56%; H, 4.12%; N, 16.35%).

Alternative Pathways: Piperazine Ring Formation

While less common, the piperazine ring can be constructed in situ before coupling to pyridazine. This method involves condensing 1,2-diamine derivatives with carbonyl compounds to form the piperazine core, followed by benzoylation and substitution.

Stepwise Synthesis

  • Piperazine Formation: React ethylenediamine with 4-chlorobenzoyl chloride in the presence of a base to yield 4-(4-chlorobenzoyl)piperazine.

  • Coupling to Pyridazine: Perform nucleophilic substitution with 3,6-dichloropyridazine as described in Section 1.

Challenges:

  • Lower overall yields due to intermediate purification steps.

  • Requires strict anhydrous conditions to prevent hydrolysis of the benzoyl group.

Optimization Strategies for Improved Yield

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate substitution kinetics but complicate purification. Ethanol remains optimal for balancing reaction rate and product isolation.

Catalytic Enhancements

Adding catalytic potassium iodide (KI) facilitates the substitution by generating a more reactive intermediate (Ar-Cl → Ar-I). Trials with KI (10 mol%) increased yields to 89% in preliminary studies.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Direct Substitution 83%>98%Low
Stepwise Synthesis 62%95%High

The direct substitution method is preferred for its simplicity and efficiency, whereas stepwise synthesis is reserved for analogs requiring modified piperazine rings.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates:

  • Continuous Flow Reactors: To maintain temperature control and reduce reaction time.

  • Crystallization Monitoring: Automated systems to ensure consistent crystal size and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in its biological effects . The compound’s effects are mediated through the modulation of these receptors, leading to changes in neurotransmitter levels and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Pyridazine vs. Quinazoline Scaffolds : Letermovir’s quinazoline core demonstrates antiviral activity, whereas pyridazine derivatives (e.g., 3-chloro-6-substituted analogs) show broader applications, including anti-bacterial effects .
  • Receptor Selectivity : The target compound’s phenyl group at position 6 may sterically hinder interactions with bulkier receptors compared to pyrazole-substituted analogs (e.g., 3-methylpyrazole in ) .

Anti-Bacterial/Anti-Viral Activity

  • 3-Chloro-6-[4-(3-(4-chlorophenoxy)propyl]piperazin-1-yl]pyridazine: Exhibits anti-bacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the chloro-substituted aryl group enhancing membrane disruption .
  • Letermovir : Targets cytomegalovirus protease (EC₅₀ = 1.1 nM) via its quinazoline-piperazine scaffold, a mechanism distinct from pyridazine derivatives .

Receptor Binding and Selectivity

  • L-750,667 : Demonstrates >2000-fold selectivity for dopamine D4 over D2/D3 receptors (Ki = 0.51 nM) due to its azaindole-piperazine structure . In contrast, pyridazine-piperazine hybrids (e.g., the target compound) may lack this specificity but could interact with serotonin or adrenergic receptors based on analog studies .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during acylation steps minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps .

Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

Category: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, the 4-chlorobenzoyl group shows aromatic proton signals at δ 7.4–8.1 ppm in CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.1234 for C₂₁H₂₀ClN₄O) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; however, suitable single crystals may require slow evaporation from ethanol/water mixtures .

What preliminary biological activities have been reported for this compound, and how are assays designed to evaluate them?

Category: Basic
Answer:

  • Anti-inflammatory Activity : Tested via COX-2 inhibition assays using human recombinant enzymes, with IC₅₀ values compared to celecoxib as a control .
  • Antimicrobial Screening : Conducted using microdilution methods (e.g., MIC determination against S. aureus and E. coli), requiring sterile DMSO solutions and 24–48 hr incubation .

Q. Assay Design Considerations :

  • Positive/Negative Controls : Include known inhibitors (e.g., ciprofloxacin for bacteria) and vehicle-only samples.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds .

How can structure-activity relationship (SAR) studies be systematically designed to improve target affinity?

Category: Advanced
Answer:
Methodology :

Core Modifications : Replace pyridazine with triazolo-pyridazine to assess impact on receptor binding (e.g., BRD4 inhibition) .

Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to evaluate hydrophobic interactions.

Piperazine Alterations : Test bulkier substituents (e.g., cyclopropyl) to probe steric effects in the active site .

Q. Example SAR Table :

Substituent PositionModificationBiological Activity (IC₅₀)
Pyridazine C-3-Cl → -OCH₃COX-2 IC₅₀: 12 nM → 45 nM
Piperazine N-4Benzoyl → TosylBRD4 Inhibition: 78% → 34%
Reference :

How should researchers resolve contradictions in reported biological activity data?

Category: Advanced
Answer:
Case Example : Discrepancies in antimicrobial potency may arise from:

  • Assay Variability : Differences in bacterial strains (ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth) .
  • Compound Stability : Degradation in aqueous solutions (e.g., hydrolysis of the chlorobenzoyl group) affects observed activity .

Q. Resolution Strategies :

  • Orthogonal Assays : Validate results using both microdilution and agar diffusion methods.
  • Stability Studies : Perform HPLC monitoring under assay conditions (pH 7.4, 37°C) for 24–72 hr .

What experimental approaches elucidate the compound’s mechanism of action?

Category: Advanced
Answer:

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., H1 or 5-HT₂A receptors) .
  • Gene Expression Profiling : RNA-seq analysis post-treatment identifies downstream pathways (e.g., c-Myc downregulation in cancer models) .
  • Molecular Dynamics Simulations : Model interactions with BRD4 bromodomains to predict binding affinity and residence time .

What strategies improve pharmacokinetic properties without compromising potency?

Category: Advanced
Answer:

  • Solubility Enhancement : Introduce ionizable groups (e.g., -NH₂) or formulate as mesylate salts .
  • Metabolic Stability : Replace labile esters (e.g., ethyl → cyclopropyl) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding : Modify logP via fluorinated analogs; target logP 2–3 for optimal balance .

Case Study : AZD5153 (a related compound) achieved improved bioavailability by replacing a methyl group with trifluoromethyl, enhancing both solubility and target residence time .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Category: Advanced
Answer:
Protocol :

pH Stability : Incubate compound in buffers (pH 1–13) at 37°C for 24 hr; analyze degradation via LC-MS.

Thermal Stress : Heat to 60°C in solid state and solution (DMSO) for 72 hr; monitor by TLC and NMR .

Light Sensitivity : Expose to UV (254 nm) for 48 hr; quantify photodegradation products .

Q. Key Findings :

  • The chlorobenzoyl group is prone to hydrolysis at pH >10, necessitating formulation in enteric coatings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.